molecular formula C20H19N5OS B2626065 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013806-45-5

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2626065
CAS No.: 1013806-45-5
M. Wt: 377.47
InChI Key: NRXVCRFHIDOBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, thiazole derivatives have been found to interact with a range of enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or other types of non-covalent interactions .

Cellular Effects

This compound can have a variety of effects on cells. For example, some benzothiazole derivatives have been found to exhibit anti-inflammatory activity, suggesting that they may influence cell signaling pathways related to inflammation . Additionally, these compounds may also impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting that they may interact with enzymes or other targets in this organism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This could be due to factors such as the compound’s stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with dosage in animal models. For instance, some benzothiazole derivatives have been found to exhibit anti-inflammatory activity at certain dosages .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, thiazole derivatives are known to interact with a range of enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. For instance, certain post-translational modifications could direct the compound to specific compartments or organelles within the cell .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13(2)17-11-16(19(26)22-12-14-7-5-6-10-21-14)24-25(17)20-23-15-8-3-4-9-18(15)27-20/h3-11,13H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXVCRFHIDOBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.